molecular formula C8H11O2P B12980545 (2-Hydroxyphenyl)dimethylphosphine oxide

(2-Hydroxyphenyl)dimethylphosphine oxide

Cat. No.: B12980545
M. Wt: 170.15 g/mol
InChI Key: YCGRINVGIFJMTI-UHFFFAOYSA-N
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Description

(2-Hydroxyphenyl)dimethylphosphine oxide is an organophosphorus compound characterized by the presence of a hydroxyl group attached to a phenyl ring and a dimethylphosphine oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyphenyl)dimethylphosphine oxide typically involves the reaction of dimethylphosphine oxide with a suitable phenolic compound. One common method is the reaction of dimethylphosphine oxide with 2-hydroxybenzaldehyde under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyphenyl)dimethylphosphine oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.

    Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher phosphine oxides, while substitution reactions can produce a variety of alkyl or acyl derivatives.

Scientific Research Applications

(2-Hydroxyphenyl)dimethylphosphine oxide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It is used in the production of polymers, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Hydroxyphenyl)dimethylphosphine oxide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the phosphine oxide group can participate in coordination with metal ions or other electrophilic species. These interactions can modulate the activity of the target molecules and lead to various biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethylphosphine oxide: A related compound with similar chemical properties but lacking the hydroxyl group.

    Diphenylphosphine oxide: Another related compound with two phenyl groups instead of one hydroxyl-substituted phenyl group.

Uniqueness

(2-Hydroxyphenyl)dimethylphosphine oxide is unique due to the presence of both a hydroxyl group and a dimethylphosphine oxide group

Properties

Molecular Formula

C8H11O2P

Molecular Weight

170.15 g/mol

IUPAC Name

2-dimethylphosphorylphenol

InChI

InChI=1S/C8H11O2P/c1-11(2,10)8-6-4-3-5-7(8)9/h3-6,9H,1-2H3

InChI Key

YCGRINVGIFJMTI-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1=CC=CC=C1O

Origin of Product

United States

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